![molecular formula C15H18BrN3OS B3018078 1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 897473-99-3](/img/structure/B3018078.png)
1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one
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Overview
Description
This compound is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It also contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms . The compound is part of a class of molecules that have shown potential in various biological activities .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are usually characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions .Physical And Chemical Properties Analysis
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
For example, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Advantages and Limitations for Lab Experiments
BBTP has various advantages and limitations for laboratory experiments. Its selectivity for dopamine D3 receptors makes it a valuable tool for studying the dopamine system. However, its potential toxicity and low solubility can limit its use in certain experiments.
Future Directions
There are various future directions for the study of BBTP. One potential direction is the development of more selective and potent dopamine D3 receptor antagonists. Another direction is the study of BBTP in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, the potential use of BBTP in the treatment of addiction and other substance use disorders warrants further investigation.
Synthesis Methods
BBTP can be synthesized by various methods, including the reaction of 6-bromobenzo[d]thiazole with piperazine and 2-methylpropan-1-one. The synthesis process involves the use of various reagents and solvents, and the yield of the product can vary depending on the reaction conditions.
Scientific Research Applications
BBTP has been extensively studied for its potential therapeutic applications, specifically as a modulator of the dopamine system. It has been shown to have potential in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and addiction.
properties
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3OS/c1-10(2)14(20)18-5-7-19(8-6-18)15-17-12-4-3-11(16)9-13(12)21-15/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABXJPUVFPZJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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